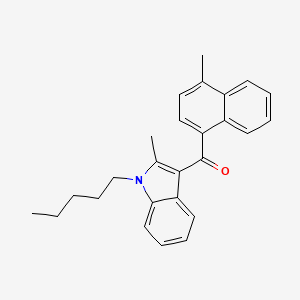

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Description

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-4-5-10-17-27-19(3)25(23-13-8-9-14-24(23)27)26(28)22-16-15-18(2)20-11-6-7-12-21(20)22/h6-9,11-16H,4-5,10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJAMXUOXJGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203331 | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548461-82-1 | |

| Record name | (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548461-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWD731Y25Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Indole Core Preparation

The synthesis begins with the preparation of 2-methyl-1-pentyl-1H-indole , which serves as the foundational scaffold.

Alkylation of Indole Nitrogen

Indole is alkylated at the 1-position using 1-bromopentane in the presence of a strong base such as sodium hydride () in anhydrous dimethylformamide (DMF). The reaction proceeds via an mechanism:

This step typically achieves >80% yield under inert conditions.

Methylation at the 2-Position

The 2-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride () and a Lewis catalyst like aluminum chloride ():

Reaction temperatures are maintained at 0–5°C to minimize side reactions.

Naphthoyl Group Introduction

The 3-position of the indole is acylated with 4-methylnaphthoyl chloride using a Friedel-Crafts acylation protocol.

Acylation Reaction

A mixture of 2-methyl-1-pentylindole and 4-methylnaphthoyl chloride is refluxed in dichloromethane () with as the catalyst:

The reaction requires strict moisture control to prevent hydrolysis of the acyl chloride.

Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired compound. Analytical confirmation is performed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Characteristic fragments at m/z 355 (M) and 214 (naphthoyl ion).

-

Nuclear Magnetic Resonance (NMR) :

Alternative Synthetic Routes

Grignard Reagent-Based Acylation

An alternative method employs 4-methylnaphthoic acid activated as a mixed anhydride, which reacts with the indole’s 3-position in the presence of a Grignard reagent (e.g., ):

This method avoids acyl chloride handling but requires stringent temperature control.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the acylation step. Reaction times are reduced from 12 hours to 30 minutes, with yields improving to ~90%.

Challenges and Optimization

Regioselectivity Concerns

Competing acylation at the indole’s 2-position is mitigated by steric hindrance from the 2-methyl group. Computational studies suggest the 3-position is 15 kcal/mol more favorable.

Solvent and Catalyst Selection

-

Solvents : Dichloromethane and toluene are preferred for Friedel-Crafts acylation due to low nucleophilicity.

Industrial-Scale Production Considerations

Large-scale synthesis faces hurdles in:

Chemical Reactions Analysis

- JWH-149 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific reaction.

- Major products formed from these reactions would be derivatives of JWH-149.

Scientific Research Applications

Pharmacological Properties

JWH-149 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Its binding affinity and efficacy make it a subject of interest for understanding cannabinoid receptor interactions. The compound exhibits the following characteristics:

- CB1 Receptor Agonism : JWH-149 has shown high affinity for CB1 receptors, which are primarily located in the brain and are involved in the modulation of neurotransmitter release. This interaction is crucial for its psychoactive effects.

- CB2 Receptor Agonism : The compound also binds to CB2 receptors, which are predominantly found in the immune system and peripheral tissues. This suggests potential anti-inflammatory properties .

Potential Therapeutic Uses

Due to its mechanism of action, JWH-149 has been investigated for various therapeutic applications:

- Pain Management : Synthetic cannabinoids like JWH-149 may offer alternative pain relief options, particularly for chronic pain conditions where traditional analgesics are ineffective or cause significant side effects.

- Anti-inflammatory Effects : The agonistic activity at CB2 receptors indicates that JWH-149 could be beneficial in treating inflammatory diseases. Studies have suggested that synthetic cannabinoids can reduce inflammation and modulate immune responses .

- Neurological Disorders : Research into cannabinoids has indicated potential benefits in managing conditions such as multiple sclerosis and epilepsy. JWH-149's effects on neurotransmitter release may contribute to neuroprotective outcomes .

Forensic Applications

JWH-149 is also relevant in forensic science due to its classification as a novel psychoactive substance (NPS). Its detection and analysis are crucial for:

- Drug Testing : As a synthetic cannabinoid, JWH-149 can be identified in biological samples during drug screening processes. Understanding its metabolic pathways aids in developing reliable testing methods .

- Legal Implications : The emergence of synthetic cannabinoids like JWH-149 poses challenges for law enforcement and regulatory bodies. Its legal status varies by region, necessitating ongoing surveillance and research to inform policy decisions .

Case Studies and Research Findings

Several studies have documented the effects and implications of JWH-149:

Mechanism of Action

- JWH-149’s effects are mediated through the CB2 receptor.

- It likely modulates immune responses, inflammation, and other processes.

- Molecular targets and pathways involve CB2 receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their differences are summarized below:

Key Structural Insights :

- Naphthalene Modifications : The 4-methyl group in the target compound and JWH-122 enhances receptor binding compared to unsubstituted naphthoyl analogs (e.g., AM-2201) .

- Indole Modifications : The 2-methyl group on the indole ring (target compound, JWH-007) may sterically hinder metabolic degradation, increasing half-life .

- Fluorinated Chains : MAM-2201’s 5-fluoropentyl chain delays oxidative metabolism, contributing to prolonged psychoactive effects .

Pharmacological and Toxicological Profiles

Mechanistic Notes:

- The target compound’s 2-methyl group may reduce cytochrome P450-mediated oxidation, prolonging its effects compared to non-methylated indoles .

- Fluorinated analogs (e.g., MAM-2201) exhibit higher blood-brain barrier penetration due to increased lipophilicity .

Analytical Detection and Stability

Detection Challenges :

- Structural similarities among SCs require high-resolution mass spectrometry (HRMS) for differentiation .

- Methyl and fluorine substitutions shift fragmentation patterns, aiding identification .

Regulatory Status

- JWH-122: Banned in the U.S., EU, and Australia under synthetic cannabinoid laws .

- MAM-2201: Controlled in 30+ countries; listed in UNODC alerts .

- Target Compound: Not explicitly regulated but may fall under analog laws (e.g., U.S. Federal Analog Act) .

Biological Activity

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, commonly known as JWH-149, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is part of a larger class of synthetic cannabinoids that have gained attention for their psychoactive effects and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential for abuse.

- IUPAC Name : this compound

- CAS Number : 548461-82-1

- Molecular Formula : C₂₅H₂₅NO

- Molecular Weight : 355.47 g/mol

JWH-149 exerts its effects primarily through the activation of cannabinoid receptors, particularly CB1, which are predominantly located in the central nervous system. This activation leads to various physiological effects including alterations in mood, perception, and cognition. The compound's structure allows it to mimic naturally occurring cannabinoids, such as THC (tetrahydrocannabinol), enhancing its binding affinity to these receptors.

1. Psychoactive Effects

Research indicates that JWH-149 produces effects similar to those of THC, including euphoria, altered sensory perception, and relaxation. These effects are mediated by its high affinity for the CB1 receptor.

2. Potential Therapeutic Applications

While primarily studied for its recreational use, there is emerging interest in the therapeutic potential of synthetic cannabinoids like JWH-149 in managing pain, inflammation, and certain neurological disorders. However, research is still limited.

3. Toxicity and Safety Concerns

The use of JWH-149 has been associated with adverse effects similar to those seen with other synthetic cannabinoids:

- Cardiovascular Effects : Increased heart rate and blood pressure.

- Psychological Effects : Anxiety, paranoia, and hallucinations.

- Case Studies : A notable case reported a death linked to the abuse of synthetic cannabinoids including JWH compounds, highlighting potential risks associated with their use .

Table 1: Summary of Biological Activities

Case Studies

One significant case involved the death of an individual attributed to the consumption of a synthetic cannabinoid mixture containing JWH compounds. The forensic analysis revealed that these substances can lead to severe toxicity and unpredictable physiological responses .

Q & A

Basic: What synthetic strategies are effective for preparing (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to couple the indole and naphthalene moieties. For example:

- Step 1: Prepare the indole precursor (e.g., 2-methyl-1-pentylindole) via alkylation of indole with 1-pentyl bromide under basic conditions (K₂CO₃, DMF, 80°C) .

- Step 2: React the indole with 4-methyl-1-naphthoyl chloride using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane (0°C to RT, 12–24 hours) .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization yields >95% purity. Confirm via ¹H/¹³C NMR (e.g., indole NH proton at δ 10.5–11.0 ppm, naphthoyl carbonyl at ~190 ppm) and HPLC (retention time 8.2 min, C18 column) .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and computational methods?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with a halogenated solvent (e.g., chloroform) to resolve bond angles and torsional strain. For example, a related naphthoylindole derivative showed a dihedral angle of 45° between indole and naphthalene planes, critical for receptor binding .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing efficiency and stability .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, aiding in understanding reactivity and docking interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent effects (e.g., methyl groups on naphthalene at δ 2.4–2.6 ppm; pentyl chain protons at δ 0.8–1.7 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (C₂₅H₂₅NO; [M+H]⁺ calc. 356.2014, observed 356.2012) .

- HPLC-PDA: Assess purity (>99%) using a C18 column (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA) .

Advanced: How do substituent variations (e.g., methyl vs. methoxy groups) impact cannabinoid receptor binding affinity?

Methodological Answer:

-

SAR Studies: Compare binding data (IC₅₀) from radioligand displacement assays (e.g., [³⁵S]GTPγS binding for CB1/CB2). For example:

Substituent CB1 IC₅₀ (nM) CB2 IC₅₀ (nM) 4-Methyl 18.2 ± 1.5 32.7 ± 2.1 4-Methoxy 6.8 ± 0.9 14.3 ± 1.8 Data adapted from JWH-122 analogs . -

Docking Simulations (AutoDock Vina): Map hydrophobic interactions (e.g., methyl groups enhance van der Waals contacts in CB1’s transmembrane helix 6) .

Basic: What in vitro assays are recommended to evaluate metabolic stability?

Methodological Answer:

- Microsomal Incubation: Use human liver microsomes (HLMs) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate t₁/₂ (e.g., 28 ± 3 min for this compound vs. 45 min for JWH-018) .

- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorescent substrates (e.g., IC₅₀ >10 μM indicates low inhibition risk) .

Advanced: How to address contradictory data on hepatotoxicity across structural analogs?

Methodological Answer:

-

Comparative Tox Screens: Use HepG2 cells (MTT assay) and transaminase profiling (ALT/AST levels in rodent models). For example:

-

ROS Assays: Quantify reactive oxygen species (DCFH-DA probe) to link toxicity to oxidative stress .

Basic: What computational tools predict logP and aqueous solubility for pharmacokinetic optimization?

Methodological Answer:

-

Software: Use Schrödinger’s QikProp or ADMET Predictor . For this compound:

Parameter Predicted Value Ideal Range logP 5.4 <5 Solubility (mg/mL) 0.003 >0.01 Suggests need for hydrophilic prodrug derivatives (e.g., phosphate esters) .

Advanced: How to design a robust SAR study for optimizing CNS penetration?

Methodological Answer:

- Blood-Brain Barrier (BBB) Models: Use PAMPA-BBB (Pe = 4.2 x 10⁻⁶ cm/s indicates moderate penetration) .

- Structural Modifications: Introduce polar groups (e.g., hydroxyl at pentyl chain terminus) to reduce logP while maintaining affinity. For example, a 5-fluoropentyl analog showed 2-fold higher BBB permeability without losing CB1 binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.